molecular formula C24H31N5O3 B5161638 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B5161638
M. Wt: 437.5 g/mol
InChI Key: WHPHGNMQACCPSN-UHFFFAOYSA-N
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Description

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a piperazine ring, an acetamide group, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted naphthalene compounds.

Scientific Research Applications

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-(naphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual piperazine rings and naphthalene moiety make it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-2-27-12-14-28(15-13-27)17-23(31)29-11-10-25-24(32)21(29)16-22(30)26-20-9-5-7-18-6-3-4-8-19(18)20/h3-9,21H,2,10-17H2,1H3,(H,25,32)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPHGNMQACCPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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